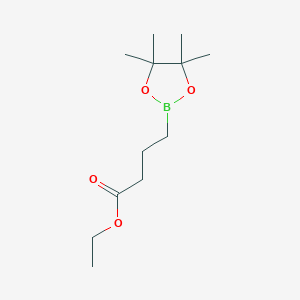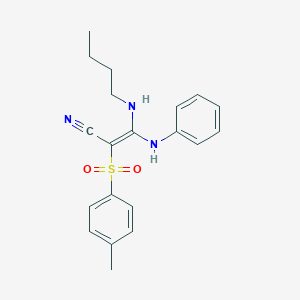
4-(2,4-Difluorophenyl)piperidin-4-ol
Overview
Description
“4-(2,4-Difluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The compounds are obtained via an efficient synthetic route in excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group . The presence of these functional groups may influence the compound’s reactivity and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.22 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
4-(2,4-Difluorophenyl)piperidin-4-ol has been found to interact with a variety of biological targets, including proteins, enzymes, and receptors. It has been found to act as an agonist for the serotonin 5-HT2A receptor, as an antagonist for the muscarinic M1 receptor, and as an agonist for the histamine H1 receptor. It has also been found to inhibit the enzymatic activity of certain phosphatases, such as protein phosphatase 1 (PP1). In addition, it has been found to bind to the estrogen receptor, although the mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it an attractive option for a variety of research projects. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of certain phosphatases, the modulation of serotonin 5-HT2A receptor activity, the inhibition of muscarinic M1 receptor activity, the activation of histamine H1 receptor activity, and the binding to the estrogen receptor. In addition, it has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-(2,4-Difluorophenyl)piperidin-4-ol has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be stored for long periods of time. It is also relatively inexpensive and can be used in a variety of different research projects. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be dissolved in a solvent before use. In addition, it can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are numerous potential future directions for research involving 4-(2,4-Difluorophenyl)piperidin-4-ol. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel compounds, metal-catalyzed reactions, and pharmaceuticals. In addition, further research into its mechanism of action and its potential use as a tool for the development of new drugs is needed. Finally, further research into its potential use as an agonist for the serotonin 5-HT2A receptor and as an antagonist for the muscarinic M1 receptor could provide valuable insight into the therapeutic potential of this compound.
Scientific Research Applications
4-(2,4-Difluorophenyl)piperidin-4-ol has been studied extensively for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it an attractive option for a variety of research projects. It has been used in the synthesis of novel compounds, as a ligand for catalysis, as a chiral auxiliary for asymmetric synthesis, and as a building block for the synthesis of bioactive molecules. It has also been used in the synthesis of peptide-based drugs, as a ligand for metal-catalyzed reactions, and as a tool for the synthesis of pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
4-(2,4-difluorophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNYGNTNKBICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)





